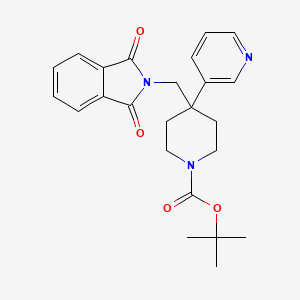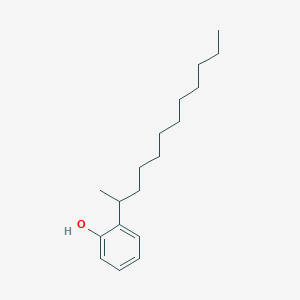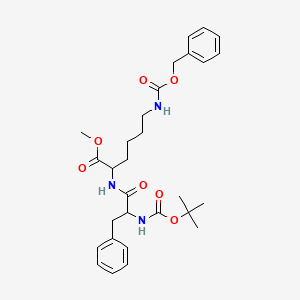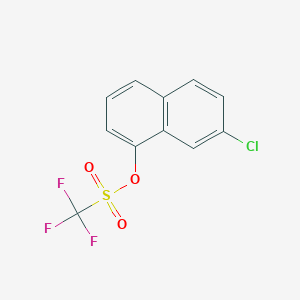
7-Chloronaphthalen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6ClF3O3S and a molecular weight of 310.68 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-chloronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ether .
Scientific Research Applications
7-Chloronaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloronaphthalen-1-yl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl trifluoromethanesulfonate: Similar in structure but lacks the chlorine atom at the 7-position.
2-Naphthyl trifluoromethanesulfonate: Similar in structure but has the trifluoromethanesulfonate group at the 2-position instead of the 1-position.
Uniqueness
7-Chloronaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties and its applications in various fields .
Properties
Molecular Formula |
C11H6ClF3O3S |
|---|---|
Molecular Weight |
310.68 g/mol |
IUPAC Name |
(7-chloronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6ClF3O3S/c12-8-5-4-7-2-1-3-10(9(7)6-8)18-19(16,17)11(13,14)15/h1-6H |
InChI Key |
WWZWGTNSGUDYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


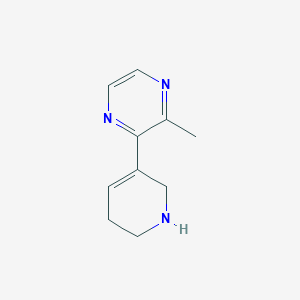
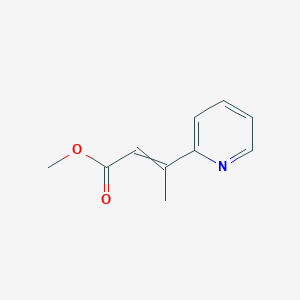
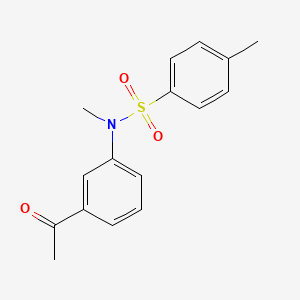
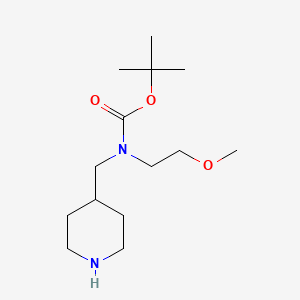
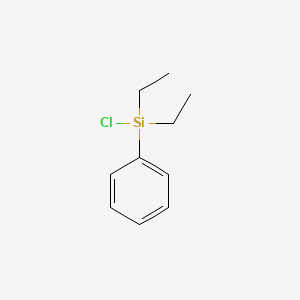
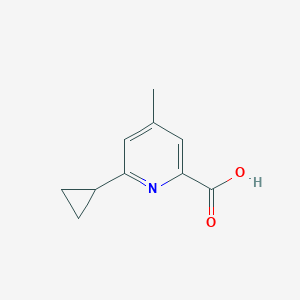
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)

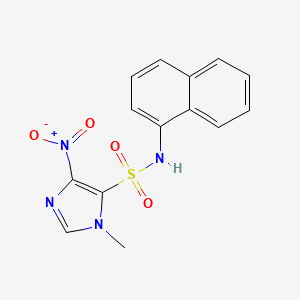
![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)

